5-Ethynylpicolinic acid
CAS No.: 17880-57-8
Cat. No.: VC21025480
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17880-57-8 |
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Molecular Formula | C8H5NO2 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | 5-ethynylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h1,3-5H,(H,10,11) |
Standard InChI Key | ZCSPZVBBZKXFHF-UHFFFAOYSA-N |
SMILES | C#CC1=CN=C(C=C1)C(=O)O |
Canonical SMILES | C#CC1=CN=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Ethynylpicolinic acid possesses a planar pyridine ring with a carboxylic acid substituent in the ortho position to the nitrogen atom and an ethynyl group at the meta position relative to the nitrogen . This structural arrangement provides unique chemical properties due to the combination of:
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A pyridine nitrogen (potential coordination site)
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A carboxylic acid group (potential bidentate coordination)
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A terminal alkyne (site for coupling reactions)
Physical and Chemical Properties
The compound exists as a solid at room temperature with characteristic spectroscopic features:
Spectroscopic Characteristics
Mass spectral data for 5-ethynylpicolinic acid shows characteristic fragmentation patterns:
m/z value | Relative Intensity |
---|---|
103 | 99.99 |
76 | 56.30 |
50 | 51.20 |
75 | 28.40 |
51 | 25.60 |
Synthesis Methods
Several synthetic routes have been reported for 5-ethynylpicolinic acid, with the most common strategies outlined below.
Sonogashira Coupling Approach
The Sonogashira coupling reaction represents one of the most efficient methods for introducing the ethynyl group to the picolinic acid scaffold :
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Starting material preparation: Bromination of picolinic acid to form 5-bromopicolinic acid
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Coupling reaction: Sonogashira coupling of 5-bromopicolinic acid with acetylene in the presence of palladium catalyst and copper(I) co-catalyst
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Purification: Column chromatography or recrystallization to obtain pure 5-ethynylpicolinic acid
Sequential Functionalization
An alternative synthetic pathway involves:
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Conversion of picolinic acid to appropriate ester derivative
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Halogenation at the 5-position
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Cross-coupling with appropriate ethynyl reagents
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Hydrolysis of the ester group to restore the carboxylic acid functionality
Chemical Reactivity
5-Ethynylpicolinic acid demonstrates versatile reactivity due to its functional groups.
Carboxylic Acid Reactivity
The carboxylic acid functionality can undergo typical reactions:
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Esterification: Formation of esters with alcohols
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Amidation: Reaction with amines to form amides
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Decarboxylation: Under specific conditions
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Salt formation: With appropriate bases to form carboxylate salts
Alkyne Reactivity
The terminal alkyne group can participate in various reactions:
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Coupling reactions: Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles
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Hydration: Addition of water to form ketones
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Coordination chemistry: Formation of metal alkynide complexes, particularly with silver and copper ions
Pyridine Reactivity
The pyridine ring can undergo:
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N-oxidation: Formation of N-oxides
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Coordination chemistry: Metal coordination through the nitrogen atom
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Electrophilic substitution: Typically at positions 3 and 5, though the compound already bears substituents at position 5
Coordination Chemistry
5-Ethynylpicolinic acid exhibits interesting coordination chemistry due to its multiple potential binding sites.
Metal Coordination Modes
The compound can coordinate to metal ions through several modes:
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N,O-bidentate: Through pyridine nitrogen and carboxylate oxygen
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N,O,O'-tridentate: Through pyridine nitrogen and both carboxylate oxygens
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C≡C coordination: Through π-bonding of the ethynyl group
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Combination modes: Multiple coordination involving both the picolinate moiety and the alkyne
Silver Coordination Complexes
Research has demonstrated that 5-ethynylpicolinic acid forms fascinating coordination complexes with silver salts. Zhang and co-workers reported the reaction of 5-ethynyl picolinic acid with silver salts, resulting in the formation of complex coordination compounds featuring argentophilic interactions. These complexes display unique structural motifs where the pyridine carboxylate acts as a tridentate ligand (N,O,O') in conjunction with various alkynide coordination modes .
Structural Motifs in Metal Complexes
The combination of the picolinic acid moiety and alkynide leads to diverse structural architectures including:
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Discrete complexes
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1D-coordination polymers
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Higher-dimensional networks
These structures are stabilized by various non-covalent interactions including π-π stacking, hydrogen bonding, and in the case of silver complexes, metallophilic interactions .
Comparative Analysis with Similar Compounds
Understanding 5-ethynylpicolinic acid in the context of related compounds provides valuable insights into its properties and potential applications.
Comparison with Picolinic Acid
Property | Picolinic Acid | 5-Ethynylpicolinic Acid |
---|---|---|
Structure | Pyridine ring with carboxylic acid at position 2 | Pyridine ring with carboxylic acid at position 2 and ethynyl group at position 5 |
Coordination | N,O-bidentate or N,O,O'-tridentate | N,O-bidentate, N,O,O'-tridentate, plus potential C≡C coordination |
Biological Activity | Exhibits antiviral, immunomodulatory properties | Limited specific studies, but potentially similar to picolinic acid with enhanced properties |
Zinc Chelation | Known zinc chelator | Potentially enhanced chelation capability |
Metal Complex Formation | Forms various metal complexes | Forms more diverse and complex metal coordination compounds |
Comparison with Aminopicolinic Acids
Synthetic Applications
The versatility of 5-ethynylpicolinic acid in organic synthesis stems from its functional group combination.
Click Chemistry
The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles . This reaction is particularly valuable for:
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Bioconjugation
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Material science applications
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Pharmaceutical development
Cross-Coupling Reactions
5-Ethynylpicolinic acid can serve as a substrate for various cross-coupling reactions:
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Sonogashira coupling: With aryl halides to form extended conjugated systems
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Glaser coupling: Homo-coupling of terminal alkynes
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Cadiot-Chodkiewicz coupling: Cross-coupling with halo-alkynes
Ligand Development
The compound can be used as a precursor for the development of more complex ligands through functionalization of either the carboxylic acid group or the ethynyl moiety .
Hazard Statement | Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Source: GHS Classification data
Precautionary Statements
The recommended precautionary measures include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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